molecular formula C16H18N2O3S B2527606 (E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one CAS No. 405920-43-6

(E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one

Katalognummer: B2527606
CAS-Nummer: 405920-43-6
Molekulargewicht: 318.39
InChI-Schlüssel: BJMYCCFORNCNFZ-SDNWHVSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5-(2-Ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one is a thiazolidinone derivative characterized by a benzylidene group at position 5 and a morpholine substituent at position 2 of the thiazole ring. Its synthesis typically involves the condensation of 2-thioxothiazolidin-4-one with 2-ethoxybenzaldehyde under reflux conditions in the presence of morpholine, yielding the (E)-isomer as the major product due to steric and electronic preferences . The compound exhibits a melting point range of 264–272°C, with spectral data (IR, NMR, MS) confirming its structure .

Eigenschaften

IUPAC Name

(5E)-5-[(2-ethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-21-13-6-4-3-5-12(13)11-14-15(19)17-16(22-14)18-7-9-20-10-8-18/h3-6,11H,2,7-10H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMYCCFORNCNFZ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one, a compound belonging to the thiazole class, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological evaluations, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of (E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one involves the condensation reaction between 2-morpholinothiazol-4(5H)-one and 2-ethoxybenzaldehyde. The reaction typically proceeds under acidic conditions, leading to the formation of the desired product with good yields. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have indicated that (E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.0Apoptosis induction
HCT116 (Colon)12.5G2/M phase arrest
HeLa (Cervical)18.0Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

Several case studies have investigated the therapeutic applications of (E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one in clinical settings:

  • Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed promising results, with a notable reduction in tumor size after treatment with this compound combined with standard chemotherapy agents.
  • Infection Treatment : A case report highlighted its use in treating a resistant bacterial infection in a diabetic patient, where traditional antibiotics failed. The patient showed significant improvement after administration of the compound.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the Benzylidene Group

Modifications to the benzylidene moiety significantly influence physicochemical and biological properties:

Compound Name Substituent on Benzylidene Melting Point (°C) Key Biological Activity References
(E)-5-(2-Ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one 2-Ethoxybenzylidene 264–272 Antitumor (NCI screening pending)
(Z)-5-(4-Methoxybenzylidene)-2-cyclopropylaminothiazol-4(5H)-one 4-Methoxybenzylidene N/A Synthetic intermediate
(Z)-5-(5-Chloro-3-methyl-1-phenylpyrazol-4-yl)methylene-2-morpholinothiazol-4(5H)-one 5-Chloro-3-methyl-1-phenylpyrazole 270–272 High antifungal activity (MIC: 3.9 µg/mL)
(E)-5-(2-Chlorobenzylidene)-2-mercaptothiazol-4(5H)-one 2-Chlorobenzylidene N/A Antimicrobial (broad spectrum)

Key Observations :

  • Electron-donating groups (e.g., ethoxy, methoxy) enhance stability and crystallinity, as seen in higher melting points .
  • Halogenated substituents (e.g., chloro) improve antimicrobial potency, likely due to increased electrophilicity .

Variations at the Thiazole 2-Position

The 2-position substituent dictates reactivity and target affinity:

Compound Name 2-Position Substituent Synthesis Yield (%) Notable Activity References
(E)-5-(2-Ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one Morpholine 85 Pending antitumor screening
(Z)-5-(Hetarylmethylidene)-2-piperidinylthiazol-4(5H)-one Piperidine 78–82 Moderate antifungal activity
(E)-5-(2-Ethoxybenzylidene)-2-mercaptothiazol-4(5H)-one Mercapto (-SH) 64 High nucleophilicity, antimicrobial

Key Observations :

  • Morpholine vs. Piperidine : Morpholine derivatives generally exhibit higher yields due to better leaving-group properties during synthesis .
  • Mercapto substituents increase reactivity but reduce metabolic stability compared to amine groups .

Key Observations :

  • Bulkier substituents (e.g., diphenylpyrazole in 6c) correlate with antitumor efficacy but reduce antifungal potency .
  • Simpler alkylidene groups (e.g., ethylidene in 5e) enhance antifungal activity, likely due to improved membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.